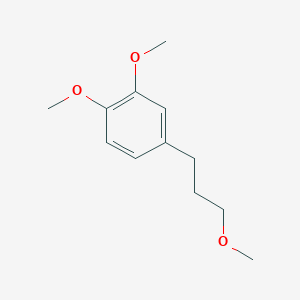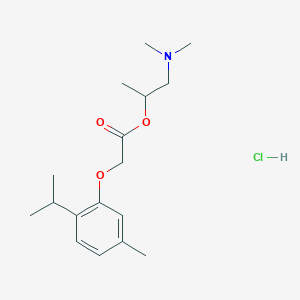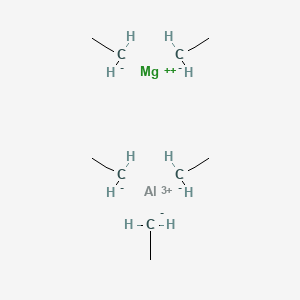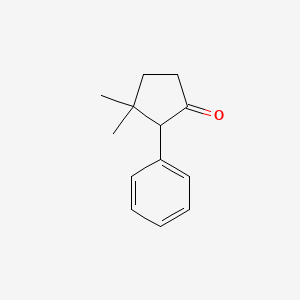
3,3-Dimethyl-2-phenylcyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-2-phenylcyclopentan-1-one: is an organic compound with the molecular formula C13H16O It is a cyclopentanone derivative, characterized by a cyclopentane ring substituted with two methyl groups at the 3-position and a phenyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-phenylcyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of 1,3-dibromo-1-phenylpropane with isobutylene in the presence of a strong base, such as sodium hydride, to form the desired cyclopentanone derivative . The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products. The final product is purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
3,3-Dimethyl-2-phenylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, while nucleophilic substitution can replace existing functional groups with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Halogenated derivatives, Substituted cyclopentanones
科学的研究の応用
3,3-Dimethyl-2-phenylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 3,3-Dimethyl-2-phenylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
類似化合物との比較
Similar Compounds
3-Phenylcyclopentan-1-one: Similar structure but lacks the two methyl groups at the 3-position.
2,3-Dimethyl-2-cyclopenten-1-one: Similar ring structure but with different substituents.
Uniqueness
3,3-Dimethyl-2-phenylcyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
CAS番号 |
33026-32-3 |
|---|---|
分子式 |
C13H16O |
分子量 |
188.26 g/mol |
IUPAC名 |
3,3-dimethyl-2-phenylcyclopentan-1-one |
InChI |
InChI=1S/C13H16O/c1-13(2)9-8-11(14)12(13)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
InChIキー |
WOCLVFFUSFEKIV-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=O)C1C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![13-Methylphenanthro[9,10,1-mna]acridine](/img/structure/B14676582.png)
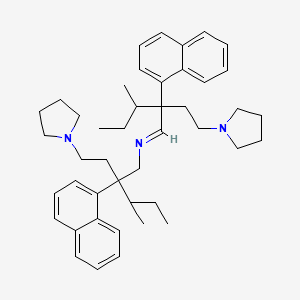
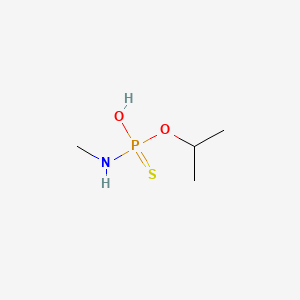
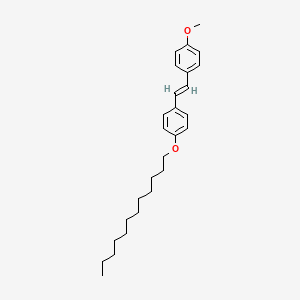
![Bis[4-(chloromethyl)phenyl]methanone](/img/structure/B14676602.png)
![Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B14676610.png)
![Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14676613.png)
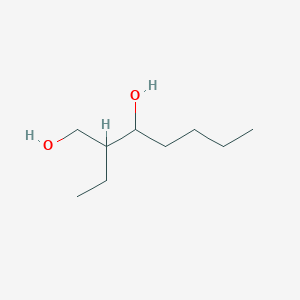
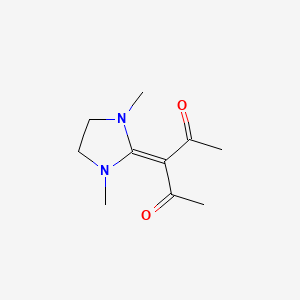
![2-Oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylic acid](/img/structure/B14676640.png)
